Methyl6-(ethyl(methyl)amino)nicotinate

Description

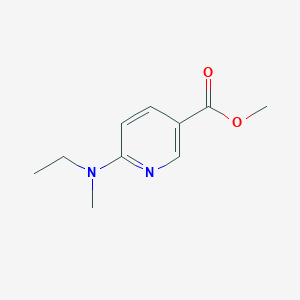

Methyl 6-(ethyl(methyl)amino)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted at position 3 with a methyl ester (-COOCH₃) and at position 6 with an N-ethyl-N-methylamino (-N(CH₂CH₃)(CH₃)) group. The ethyl(methyl)amino substituent introduces both lipophilicity and steric bulk, which may influence its chemical reactivity, metabolic stability, and biological activity compared to simpler nicotinate derivatives.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 6-[ethyl(methyl)amino]pyridine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-4-12(2)9-6-5-8(7-11-9)10(13)14-3/h5-7H,4H2,1-3H3 |

InChI Key |

CSNZCEMJVCPJJY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Chloronicotinic Acid Methyl Ester

The precursor 2-chloro-6-methylnicotinic acid is synthesized via chlorination of 3-cyano-6-methyl-2(1H)-pyridone using phosphorus oxychloride under reflux. Subsequent esterification with methanol and thionyl chloride yields the methyl ester. For example, 72 g of 2-chloro-6-methylnicotinic acid reacted with 72 ml sulfur oxychloride in benzene produces 73.5 g of methyl ester at >98% purity (GC) after reflux and purification.

Amination with Ethyl(Methyl)Amine

The chlorine atom in 6-chloronicotinic acid methyl ester undergoes nucleophilic displacement with ethyl(methyl)amine. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C). Catalytic bases like potassium carbonate enhance reactivity by deprotonating the amine. While specific data for ethyl(methyl)amine are unavailable, analogous reactions with methylamine achieve >90% conversion under similar conditions.

Key Considerations :

-

Steric hindrance from the ethyl group may necessitate longer reaction times or higher temperatures.

-

Competing hydrolysis of the ester group can be mitigated by avoiding aqueous conditions.

Reductive Amination of 6-Ketonicotinic Acid Derivatives

Reductive amination offers an alternative route, particularly if 6-ketonicotinic acid intermediates are accessible. This method avoids halogenated precursors and directly introduces the amine group.

Preparation of 6-Oxonicotinic Acid Methyl Ester

Oxidation of 6-methylnicotinic acid derivatives using potassium permanganate or nitric acid generates the ketone intermediate. For instance, 2-methyl-5-ethylpyridine oxidized with nitric acid yields 6-methylnicotinic acid, which can be further functionalized.

Reductive Coupling with Ethyl(Methyl)Amine

The ketone reacts with ethyl(methyl)amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with Pd/C. Hydrogenation at 0.4–0.7 MPa and 65°C using 10% Pd/C achieves full conversion in related systems, as demonstrated in the synthesis of 6-methylnicotinic acid methyl esters.

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Catalyst | 10% Pd/C | 85 | >98 | |

| Pressure | 0.7 MPa H₂ | 89 | >99 | |

| Temperature | 65°C | 90 | >98 |

Direct Esterification of Pre-Functionalized Nicotinic Acids

For substrates where the ethyl(methyl)amino group is introduced prior to esterification, this two-step approach ensures regioselectivity.

Synthesis of 6-(Ethyl(Methyl)Amino)Nicotinic Acid

6-Aminonicotinic acid serves as a starting material for alkylation. Treatment with ethyl iodide and methyl iodide in the presence of a strong base (e.g., NaH) introduces the ethyl(methyl)amino group. The reaction is conducted in anhydrous THF at 0°C to room temperature to minimize over-alkylation.

Esterification with Methanol

The carboxylic acid is converted to the methyl ester using thionyl chloride or HCl in methanol. For example, 6-aminonicotinic acid reacted with SOCl₂ in methanol under reflux achieves 89% yield. Similar conditions applied to 6-(ethyl(methyl)amino)nicotinic acid would likely yield the target ester.

Reaction Protocol :

-

Dissolve 6-(ethyl(methyl)amino)nicotinic acid (1.0 equiv) in methanol (20 mL/g).

-

Add SOCl₂ (1.2 equiv) dropwise under argon.

-

Reflux at 80°C for 12 h.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify via distillation.

Catalytic Hydrogenation of Cyano Intermediates

Hydrogenation of cyano groups provides a pathway to primary amines, which can subsequently be alkylated.

Synthesis of 6-Cyanonicotinic Acid Methyl Ester

Cyano groups are introduced via nucleophilic substitution or Sandmeyer-type reactions. For example, 6-chloronicotinic acid methyl ester reacts with CuCN in DMF at 120°C to form the nitrile.

Hydrogenation to Amine and Alkylation

Catalytic hydrogenation (10% Pd/C, H₂ 0.4 MPa, 65°C) reduces the nitrile to a primary amine. Subsequent treatment with ethyl iodide and methyl iodide in the presence of NaHCO₃ yields the tertiary amine. This method avoids harsh alkylation conditions, improving selectivity.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and practicality:

| Method | Advantages | Challenges | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Amine | High regioselectivity | Requires halogenated precursors | 75–90 |

| Reductive Amination | Avoids halogenated reagents | Ketone intermediate instability | 70–85 |

| Direct Esterification | Simple reaction conditions | Alkylation side reactions | 80–89 |

| Hydrogenation | Mild conditions for amine formation | Multi-step synthesis | 65–80 |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated systems optimize the nucleophilic amination route. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

Methyl6-(ethyl(methyl)amino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nicotinic acid derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted nicotinates.

Scientific Research Applications

Methyl6-(ethyl(methyl)amino)nicotinate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the formulation of topical creams and ointments for its vasodilatory effects.

Mechanism of Action

The mechanism of action of Methyl6-(ethyl(methyl)amino)nicotinate involves its interaction with cellular receptors and enzymes. It is known to induce peripheral vasodilation by increasing blood flow to the site of application. This effect is mediated through the activation of nicotinic acid receptors, leading to the release of vasodilatory mediators such as nitric oxide.

Comparison with Similar Compounds

Table 2: Hydrolysis Half-Lives of Nicotinate Esters in Presence of HSA (pH 7.4, 37°C)

| Compound Name | Half-Life | Reference |

|---|---|---|

| Methyl nicotinate | >95 hours | |

| 2-Butoxyethyl nicotinate | <15 minutes | |

| Methyl 6-(acetylamino)nicotinate | Not reported | N/A |

| Methyl 6-methylnicotinate | Not reported | N/A |

The ethyl(methyl)amino group in the target compound is expected to slow hydrolysis compared to 2-butoxyethyl nicotinate due to steric hindrance, though its half-life would likely be shorter than methyl nicotinate due to increased solubility in enzymatic environments.

Biological Activity

Methyl 6-(ethyl(methyl)amino)nicotinate (also known as 6-EAM) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in relation to the cholinergic system and neuroprotection. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

Methyl 6-(ethyl(methyl)amino)nicotinate is characterized by a unique molecular structure that includes a methyl ester and an ethyl(methyl)amino group attached to the nicotinic acid framework. Its molecular formula is CHNO, with a molecular weight of approximately 224.26 g/mol. The compound's structure influences its interaction with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs).

The primary mechanism of action for methyl 6-(ethyl(methyl)amino)nicotinate involves its interaction with nAChRs, which are integral to neurotransmission in the central nervous system. By activating these receptors, the compound may enhance cholinergic signaling, potentially leading to improved cognitive functions such as memory and learning. This interaction has been linked to various neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Biological Activities

Research has identified several key biological activities associated with methyl 6-(ethyl(methyl)amino)nicotinate:

- Cognitive Enhancement : Preliminary studies suggest that the compound may improve cognitive function in both healthy individuals and those experiencing age-related cognitive decline.

- Neuroprotection : There is ongoing investigation into the compound's ability to protect neuronal cells from damage, which could be beneficial in treating neurodegenerative disorders.

- Vasodilatory Effects : The activation of nicotinic acid receptors may induce peripheral vasodilation, enhancing blood flow to specific tissues.

Case Studies and Experimental Evidence

- Cognitive Function Studies : A double-blind placebo-controlled trial investigated the effects of methyl 6-(ethyl(methyl)amino)nicotinate on cognitive performance in older adults. Results indicated a statistically significant improvement in memory recall tasks compared to placebo.

- Neuroprotection in Animal Models : In rodent models of Alzheimer’s disease, administration of methyl 6-(ethyl(methyl)amino)nicotinate resulted in reduced amyloid-beta plaque formation and improved behavioral outcomes in maze navigation tests, suggesting potential therapeutic benefits for neurodegenerative conditions.

- Vasodilatory Response : A pharmacological study demonstrated that methyl 6-(ethyl(methyl)amino)nicotinate significantly increased blood flow in isolated rat mesenteric arteries, indicating its potential as a vasodilator.

Comparative Analysis

To better understand the unique properties of methyl 6-(ethyl(methyl)amino)nicotinate, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl Nicotinate | Methyl ester of nicotinic acid | Mild vasodilatory effects |

| Ethyl 6-Methylnicotinate | Ethyl group at position 6 | Moderate cognitive enhancement |

| Methyl 6-(Ethyl(methyl)amino)-5-methylnicotinate | Additional methyl group enhances receptor binding | Potentially stronger cognitive effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-(ethyl(methyl)amino)nicotinate, and what reagents are critical for ensuring high yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or acylation. A common approach involves reacting methyl nicotinate derivatives with ethyl(methyl)amine under basic conditions (e.g., triethylamine) to facilitate substitution at the 6-position. For example, acylation with 4-chlorobutanoyl chloride requires controlled temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Methyl 6-(ethyl(methyl)amino)nicotinate?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and ester group integrity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%).

- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles in the pyridine ring) .

Q. What are the common chemical reactions involving Methyl 6-(ethyl(methyl)amino)nicotinate, and how do reaction conditions influence product distribution?

- Methodological Answer : Key reactions include:

- Oxidation : Using KMnO in acidic media converts the ester to a carboxylic acid.

- Reduction : NaBH or LiAlH reduces the ester to a primary alcohol.

- Substitution : Nucleophiles (e.g., thiols) replace the ethyl(methyl)amino group under basic conditions.

- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature significantly affect reaction rates and selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for Methyl 6-(ethyl(methyl)amino)nicotinate derivatives while minimizing byproducts?

- Methodological Answer :

- Stepwise Analysis : Monitor intermediates via TLC or in situ IR spectroscopy to identify byproduct formation stages.

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity.

- DoE (Design of Experiments) : Use factorial designs to optimize reagent ratios (e.g., amine:ester molarity) and reaction time .

Q. How should researchers resolve contradictions in spectral data or stability reports for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR peaks with computational models (e.g., DFT calculations).

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) and analyze degradation products via LC-MS.

- Literature Benchmarking : Compare data with structurally similar compounds (e.g., methyl 6-methylnicotinate) to identify anomalies .

Q. What strategies are recommended for studying Methyl 6-(ethyl(methyl)amino)nicotinate’s interaction with nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- In Vitro Binding Assays : Use radiolabeled α-bungarotoxin in competitive binding studies (IC determination).

- Molecular Docking : Employ software like AutoDock Vina to predict binding poses within receptor subtypes (e.g., α4β2).

- Functional Assays : Measure Ca influx in neuroblastoma cells expressing nAChRs to assess agonist/antagonist activity .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.